An In-depth Technical Guide to 4-Phenyl-2-butyl Acetate
An In-depth Technical Guide to 4-Phenyl-2-butyl Acetate
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the chemical properties, synthesis, and characterization of 4-Phenyl-2-butyl acetate (CAS No. 10415-88-0). This document provides an in-depth analysis of the molecule, moving beyond basic data to offer insights into its synthesis and analytical validation.
Introduction and Nomenclature
4-Phenyl-2-butyl acetate, also known by its synonym 1-methyl-3-phenylpropyl acetate, is an ester recognized for its characteristic fruity and green aroma.[1] Structurally, it consists of a phenyl group separated from an acetate ester moiety by a butyl chain, with the acetate group located at the second position of the chain. This secondary acetate structure imparts specific chemical and physical properties that are of interest in the fields of flavor and fragrance chemistry, as well as in its potential use as a synthon in organic chemistry.[1][2]
While its primary application lies within the flavor and fragrance industry, where it is designated as FEMA number 2882, its structural motifs are relevant to medicinal chemistry and the development of bioactive molecules.[1][3] This guide will detail its core chemical properties, provide a robust synthesis protocol, and outline a comprehensive analytical workflow for its characterization.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of 4-Phenyl-2-butyl acetate are summarized in the table below. These properties are critical for its handling, purification, and application. The data presented is a consolidation from various authoritative sources.
Table 1: Physicochemical Properties of 4-Phenyl-2-butyl Acetate
| Property | Value | Source(s) |
| CAS Number | 10415-88-0 | [1][4] |
| Molecular Formula | C₁₂H₁₆O₂ | [4] |
| Molecular Weight | 192.25 g/mol | [4] |
| Appearance | Colorless, clear oily liquid | [1] |
| Odor | Green, fruity | [1] |
| Density | 0.991 g/cm³ at 25°C | [4] |
| Boiling Point | 72-74°C at 0.5 mmHg; 123-124°C at 13 mmHg | [2][4] |
| Flash Point | 112.8°C (235°F) TCC | [2][4] |
| Refractive Index | 1.495 - 1.505 at 20°C | [2][4] |
| Solubility | Soluble in alcohol; Insoluble in water | [2] |
| logP (o/w) | 2.57 - 3.22 | [1][4] |
| Vapor Pressure | 0.00547 mmHg at 25°C | [1][4] |
Synthesis and Purification
The synthesis of 4-Phenyl-2-butyl acetate is most effectively achieved through a two-step process. The first step involves the synthesis of the precursor alcohol, 4-phenyl-2-butanol, followed by its esterification. This approach allows for high purity of the final product.
Synthesis Pathway Overview
The logical pathway begins with a common starting material, 4-phenyl-2-butanone (benzylacetone), which is reduced to the corresponding secondary alcohol. This alcohol is then acetylated to yield the final ester product.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Phenyl-2-butanol from 4-Phenyl-2-butanone
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Rationale: The reduction of the ketone to a secondary alcohol is a foundational transformation in organic synthesis. Sodium borohydride (NaBH₄) is selected as the reducing agent due to its mild nature, high selectivity for ketones in the presence of other functional groups, and operational simplicity compared to more reactive hydrides like LiAlH₄. Methanol serves as a protic solvent that facilitates the reaction and the workup.
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Methodology:
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In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-phenyl-2-butanone (1.0 eq) in methanol at room temperature.
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Cool the solution to 0°C using an ice bath.
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Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 5°C. The addition is exothermic, and careful control is necessary to prevent side reactions.
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After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.
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Quench the reaction by slowly adding 1 M hydrochloric acid (HCl) until the effervescence ceases and the pH is neutral.
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Remove the methanol under reduced pressure using a rotary evaporator.
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Extract the aqueous residue with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude 4-phenyl-2-butanol.
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Purify the crude product by flash column chromatography on silica gel to obtain pure 4-phenyl-2-butanol.
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Protocol 2: Esterification of 4-Phenyl-2-butanol
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Rationale: Fischer esterification using acetic acid is an equilibrium-driven process that often requires harsh conditions. A more efficient and irreversible method is the acylation of the alcohol with acetic anhydride. A catalytic amount of a base like pyridine or 4-dimethylaminopyridine (DMAP) is used to activate the anhydride and scavenge the acetic acid byproduct, driving the reaction to completion under mild conditions.
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Methodology:
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To a solution of 4-phenyl-2-butanol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or ethyl acetate), add acetic anhydride (1.5 eq).
-
Add a catalytic amount of pyridine (0.1 eq).
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Stir the reaction mixture at room temperature for 4-6 hours.
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Monitor the reaction by TLC for the disappearance of the starting alcohol.
-
Upon completion, dilute the mixture with the solvent and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution to neutralize excess acetic anhydride and acetic acid, and finally with brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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The resulting crude 4-Phenyl-2-butyl acetate can be purified by vacuum distillation to yield the final product as a colorless, oily liquid.
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Analytical Characterization and Spectral Data
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A typical workflow involves spectroscopic analysis and chromatography.
Spectroscopic Data Analysis
Note: Publicly available experimental spectra for 4-Phenyl-2-butyl acetate are limited. The following analysis is based on established principles of spectroscopy and data from analogous structures.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.
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Aromatic Protons: A multiplet in the range of δ 7.1-7.3 ppm, integrating to 5H, corresponding to the monosubstituted benzene ring.
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Methine Proton (CH-O): A multiplet around δ 4.8-5.0 ppm (1H). This proton is deshielded due to the adjacent oxygen atom of the ester.
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Methylene Protons (Ar-CH₂): A multiplet around δ 2.6-2.8 ppm (2H), adjacent to the aromatic ring.
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Methylene Protons (-CH₂-): A multiplet around δ 1.8-2.0 ppm (2H).
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Acetyl Protons (CH₃-CO): A sharp singlet around δ 2.0 ppm (3H), characteristic of an acetate group.
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Methyl Protons (CH₃-CH): A doublet around δ 1.2 ppm (3H), coupled to the methine proton.
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¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton.
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Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 170 ppm.
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Aromatic Carbons: Multiple signals between δ 125-142 ppm.
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Methine Carbon (CH-O): A signal around δ 70-75 ppm.
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Methylene and Methyl Carbons: Signals in the upfield region (δ 20-40 ppm).
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Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.
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C=O Stretch: A strong, sharp absorption band around 1735 cm⁻¹, characteristic of the ester carbonyl group.
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C-O Stretch: A strong absorption in the region of 1240 cm⁻¹.
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C-H Aromatic Stretch: Signals observed just above 3000 cm⁻¹.
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C-H Aliphatic Stretch: Signals observed just below 3000 cm⁻¹.
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Safety and Handling
4-Phenyl-2-butyl acetate requires careful handling in a laboratory setting.
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General Stability: The compound is stable at room temperature in closed containers under normal storage conditions.[4]
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Incompatibilities: Avoid contact with strong oxidizing agents.[4]
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Toxicology: The toxicological properties have not been fully investigated. It may cause eye, skin, and respiratory tract irritation.[4] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), should be strictly followed. Work should be conducted in a well-ventilated fume hood.
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Disposal: Dispose of in a manner consistent with federal, state, and local regulations.[4]
References
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Chemsrc. 4-phenyl-2-butyl acetate | CAS#:10415-88-0. [Link]
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FooDB. Showing Compound 4-Phenyl-2-butyl acetate (FDB010071). [Link]
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The Good Scents Company. 4-phenyl-2-butyl acetate. [Link]
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Flavor and Extract Manufacturers Association (FEMA). 4-PHENYL-2-BUTYL ACETATE. [Link]

